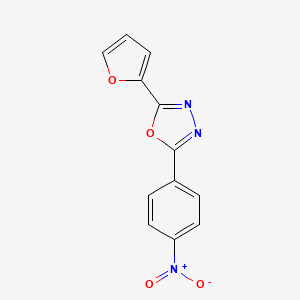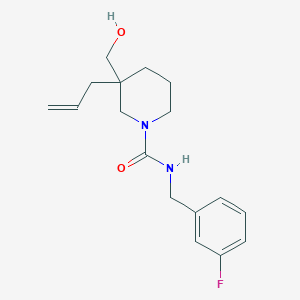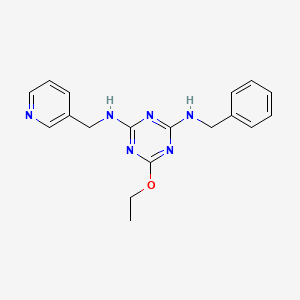![molecular formula C18H20N2O3 B5506339 8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)
8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chromene derivatives often involves multi-step chemical reactions, including the use of allyl groups and piperazine moieties as key functional components. For instance, the synthesis of allylic derivatives of triazolo-triazinones demonstrated the use of allyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether at room temperature (Hwang et al., 2006). Another example involves the stepwise construction of the piperazine ring from simple precursors, showcasing the versatility of piperazine incorporation into complex molecules (Acosta Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated through techniques such as 2D-NMR, including gHSQC and gHMBC measurements, and single crystal X-ray diffraction. These techniques provide detailed information on the spatial arrangement and bonding patterns within the molecule, revealing interactions such as hydrogen bonding and π-π stacking (Hwang et al., 2006).
Chemical Reactions and Properties
Chromene derivatives participate in a variety of chemical reactions, leading to the formation of novel heterocyclic compounds. Reactions include cyclocondensation, Michael addition, and nucleophilic substitution, resulting in compounds with potential anti-tumor, antibacterial, and antioxidant activities (Badrey & Gomha, 2012).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
A study by Schmidt and Riemer (2015) outlines the synthesis of allyl- and prenylcoumarins, including 8-allylated coumarins (2H-chromen-2-ones), via a microwave-promoted tandem Claisen rearrangement/Wittig Olefination process. This method represents a significant advancement in the field of synthetic organic chemistry, providing a novel route to multiply substituted coumarins, which are core structures in many bioactive compounds (B. Schmidt & M. Riemer, 2015).
Material Science
Agag and Takeichi (2003) explored the synthesis and characterization of novel benzoxazine monomers containing allyl groups. Their study demonstrated that these monomers, upon thermal cure, form high-performance thermosets with excellent thermal stability and mechanical properties. The inclusion of allyl groups significantly enhances the material's performance, highlighting the compound's potential in creating advanced polymeric materials (T. Agag & T. Takeichi, 2003).
Pharmacology and Drug Discovery
The compound's derivatives have been investigated for their bioactivity, including their potential as anti-proliferative agents against cancer cell lines. Parveen et al. (2017) synthesized substituted chromene-carbonitriles and evaluated their cytotoxic activities against human breast cancer and kidney cell lines. Their findings indicate that certain derivatives exhibit significant anti-proliferative activities, suggesting a potential pathway for developing new anticancer therapies (I. Parveen et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-5-13-6-4-7-14-12-15(18(22)23-16(13)14)17(21)20-10-8-19(2)9-11-20/h3-4,6-7,12H,1,5,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYFYMCJMDKGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)


![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)


![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)